

# Spectroscopic Comparison of Ferrous Picrate with its Starting Materials: A Comprehensive Guide

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## Compound of Interest

Compound Name: *Ferrous picrate*

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This guide provides an objective spectroscopic comparison of **ferrous picrate** with its constituent starting materials, picric acid and ferrous sulfate. The formation of **ferrous picrate** from these precursors results in distinct changes in their respective spectral properties, which can be effectively monitored using techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. This document outlines the synthesis of **ferrous picrate**, details the spectroscopic methodologies, and presents a comparative analysis of the spectral data to elucidate the structural changes occurring upon complexation.

## Quantitative Spectroscopic Data Summary

The formation of **ferrous picrate** from picric acid and ferrous sulfate is accompanied by noticeable shifts in the vibrational frequencies of key functional groups, as observed in their FT-IR spectra. Similarly, the electronic transitions observed in UV-Vis spectroscopy are altered due to the coordination of the ferrous ion with the picrate ligand.

Compound	Spectroscopic Technique	Key Spectral Features (Wavenumber, $\text{cm}^{-1}$ )	Observations and Interpretation
Picric Acid	FT-IR	~3100 (O-H stretch), ~1530-1560 (asymmetric N-O stretch), ~1330-1340 (symmetric N-O stretch)[1]	The spectrum is characterized by a broad O-H stretching band due to the phenolic hydroxyl group and strong absorptions from the nitro groups.
Ferrous Sulfate (Heptahydrate)	FT-IR	~3200-3500 (broad, O-H stretch of water), ~1640 (H-O-H bend of water), ~1135, ~1062 (S-O stretch)[1]	The spectrum is dominated by broad absorptions due to the water of hydration and strong bands from the sulfate anion.
Ferrous Picrate	FT-IR	~3000-3600 (very broad, O-H stretch), ~1530-1560 (asymmetric N-O stretch), ~1480 (new absorption), ~1330-1340 (symmetric N-O stretch)[1]	The O-H band is broader than in picric acid due to the presence of water of hydration. A key indicator of ferrous picrate formation is the appearance of a new absorption band around $1480\text{ cm}^{-1}$ . The nitro group stretches remain similar to picric acid. [1]
Picric Acid	UV-Vis	$\lambda_{\text{max}}$ ~337-360 nm	Exhibits strong absorption in the UV region, characteristic

of the nitrophenolic chromophore.

Ferrous Sulfate  
(aqueous)

UV-Vis

Weak absorptions in the visible and near-IR region

Aqueous solutions of ferrous ions show weak absorption bands.

Ferrous Picrate

UV-Vis

Expected red-shift and/or new absorption bands in the visible region

The formation of the ferrous picrate complex is anticipated to cause a bathochromic (red) shift of the picrate absorption bands and potentially introduce new charge-transfer bands in the visible spectrum, resulting in a colored solution.

## Experimental Protocols

### Synthesis of Ferrous Picrate

Two primary methods for the synthesis of **ferrous picrate** have been reported.<sup>[1]</sup>

Method 1: Reaction of Picric Acid with Iron Powder<sup>[1]</sup>

- A saturated aqueous solution of picric acid is prepared at room temperature.
- Fine iron powder (e.g., 200 mesh) is gradually added to the stirred picric acid solution.
- The reaction mixture is stirred for several hours at room temperature. The completion of the reaction can be monitored by the change in pH of the solution towards neutral (pH ~6).
- The solution is then filtered to remove any unreacted iron powder.
- The filtrate is concentrated by heating to reduce the volume.

- Upon cooling and drying, crystals of **ferrous picrate** are obtained.

#### Method 2: Reaction of Barium Picrate with Ferrous Sulfate<sup>[1]</sup>

- Barium picrate is synthesized by reacting a saturated solution of picric acid with barium carbonate.
- An aqueous solution of the synthesized barium picrate is prepared.
- An aqueous solution of ferrous sulfate is added to the barium picrate solution and stirred for a couple of hours.
- The precipitated barium sulfate is removed by filtration.
- The filtrate, containing **ferrous picrate**, is then concentrated and dried to yield the crystalline product.

## Spectroscopic Analysis

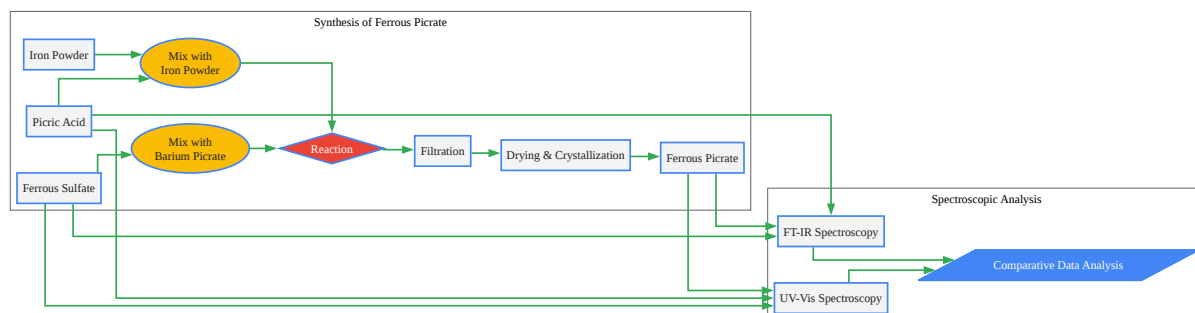
### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Samples of picric acid, ferrous sulfate, and the synthesized **ferrous picrate** are individually mixed with potassium bromide (KBr) powder.
- The mixtures are pressed into thin pellets using a hydraulic press.
- The FT-IR spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$  using an FT-IR spectrometer.

### UV-Visible (UV-Vis) Spectroscopy

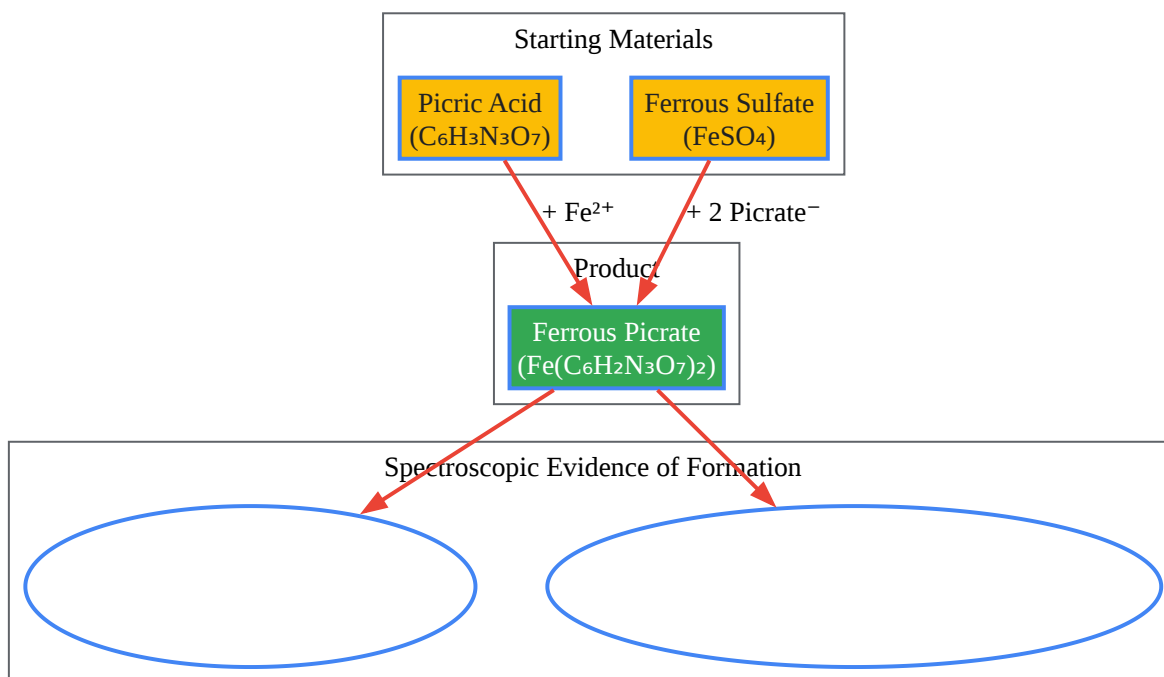
- Solutions of picric acid, ferrous sulfate, and **ferrous picrate** are prepared in a suitable solvent (e.g., water or ethanol) at known concentrations.
- The UV-Vis absorption spectra are recorded over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer, with the pure solvent used as a blank.

## Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **ferrous picrate**.



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Caption: Logical relationship between reactants, product, and spectroscopic changes.

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## References

- 1. [jes.or.jp](http://jes.or.jp) [[jes.or.jp](http://jes.or.jp)]
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